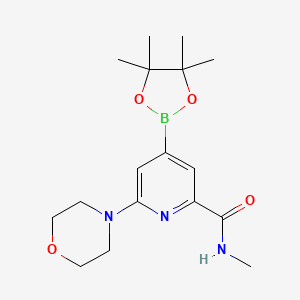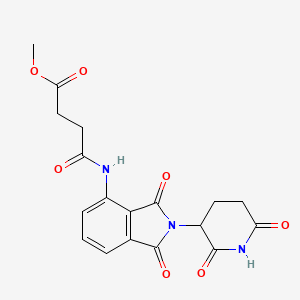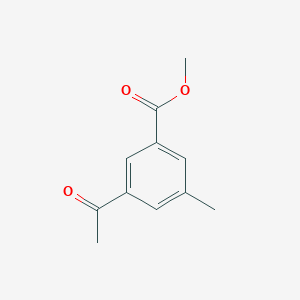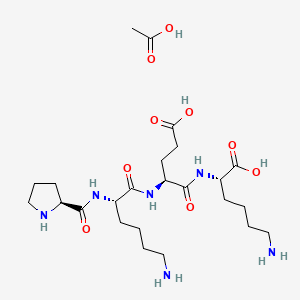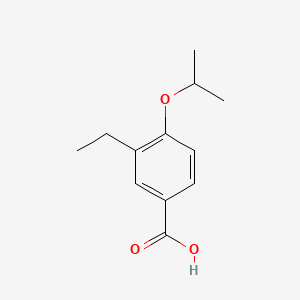
3-Ethyl-4-isopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-isopropoxybenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, characterized by the presence of ethyl and isopropoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by the introduction of an ethyl group via Friedel-Crafts alkylation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of reactive chemicals and catalysts.
化学反応の分析
Types of Reactions: 3-Ethyl-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Ethyl-4-isopropoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-4-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
4-Isopropoxybenzoic acid: Lacks the ethyl group, leading to different chemical properties.
3-Ethylbenzoic acid: Lacks the isopropoxy group, resulting in distinct reactivity.
4-Ethoxybenzoic acid: Contains an ethoxy group instead of an isopropoxy group, affecting its chemical behavior.
Uniqueness: 3-Ethyl-4-isopropoxybenzoic acid is unique due to the presence of both ethyl and isopropoxy groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
3-ethyl-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
InChIキー |
JDPWVWWLAVDCGA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(=O)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


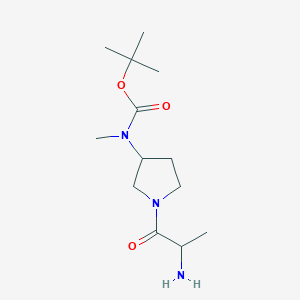

![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
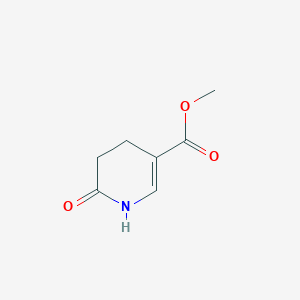

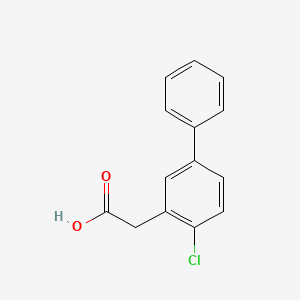
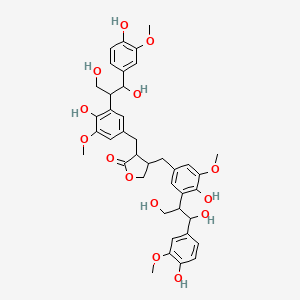
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)
